molecular formula C18H14ClNO B1421313 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160260-75-2

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1421313
CAS No.: 1160260-75-2
M. Wt: 295.8 g/mol
InChI Key: GREBLKMRSGYHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 7,8-dimethyl-2-phenylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound .

Scientific Research Applications

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of both dimethyl groups and a phenyl group on the quinoline ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-8-9-14-15(18(19)21)10-16(20-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBLKMRSGYHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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